molecular formula C8H10ClN3 B8546434 N*4*-Allyl-2-chloropyridin-3,4-diamine

N*4*-Allyl-2-chloropyridin-3,4-diamine

Cat. No.: B8546434
M. Wt: 183.64 g/mol
InChI Key: SGXJIRANAFHZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-Allyl-2-chloropyridin-3,4-diamine is a pyridine derivative featuring a chlorine atom at position 2 and amino groups at positions 3 and 4, with an allyl substituent on the N⁴ nitrogen.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-chloro-4-N-prop-2-enylpyridine-3,4-diamine

InChI

InChI=1S/C8H10ClN3/c1-2-4-11-6-3-5-12-8(9)7(6)10/h2-3,5H,1,4,10H2,(H,11,12)

InChI Key

SGXJIRANAFHZED-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NC=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Use/CAS Number Key Properties/Notes
N⁴-Allyl-2-chloropyridin-3,4-diamine Pyridine 2-Cl; N⁴-allyl Not available Hypothesized higher lipophilicity
2-Chloro-N⁴-methylpyridine-3,4-diamine Pyridine 2-Cl; N⁴-methyl CAS 50432-67-2 Documented SDS; methyl enhances stability
Atrazine Triazine 2-Cl; N⁴,N⁶-diisopropyl Herbicide (Aatrex) Broad-spectrum activity; triazine core
Propazine Triazine 2-Cl; N⁴,N⁶-diethyl Herbicide Similar to atrazine with ethyl groups
Terbuthylazine Triazine 2-Cl; N⁴-tert-butyl, N⁶-ethyl Herbicide Enhanced soil persistence

Research Findings and Inferences

  • Structural Impact on Bioactivity : Pyridine derivatives may exhibit different modes of action compared to triazines due to electronic and steric differences in the heterocyclic core. For example, triazines inhibit photosynthesis in plants, while pyridine analogs could target other biochemical pathways.
  • Substituent Effects : Allyl groups may confer greater reactivity (e.g., susceptibility to oxidation or nucleophilic attack) compared to methyl or tert-butyl groups, influencing environmental degradation and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.